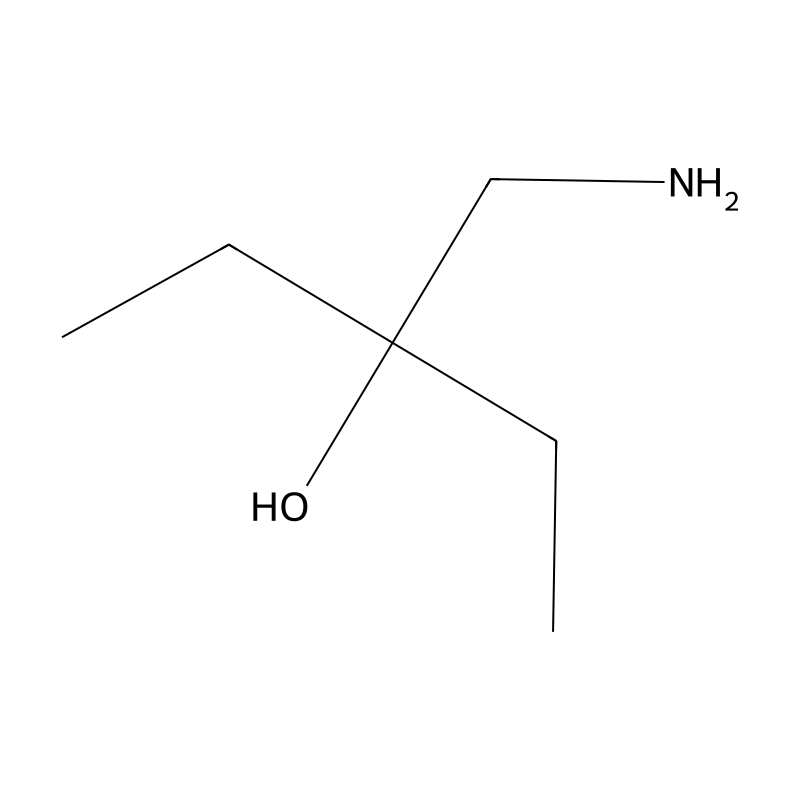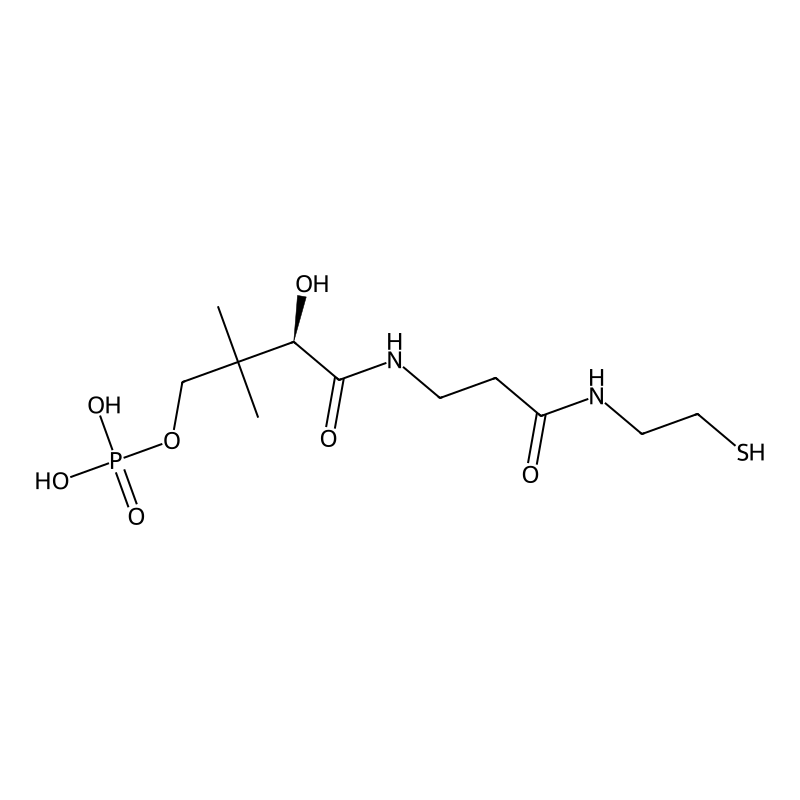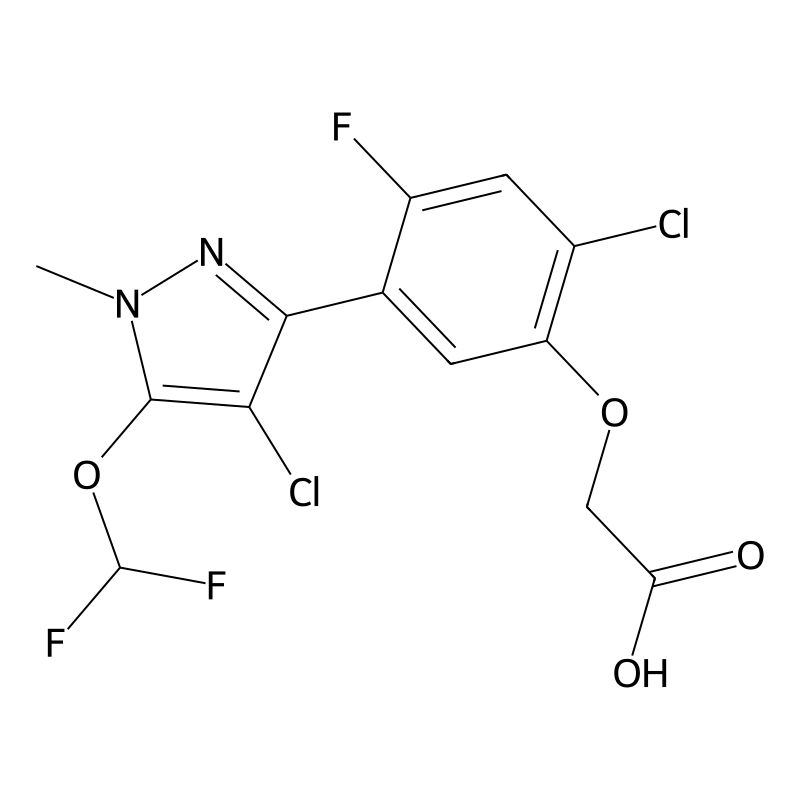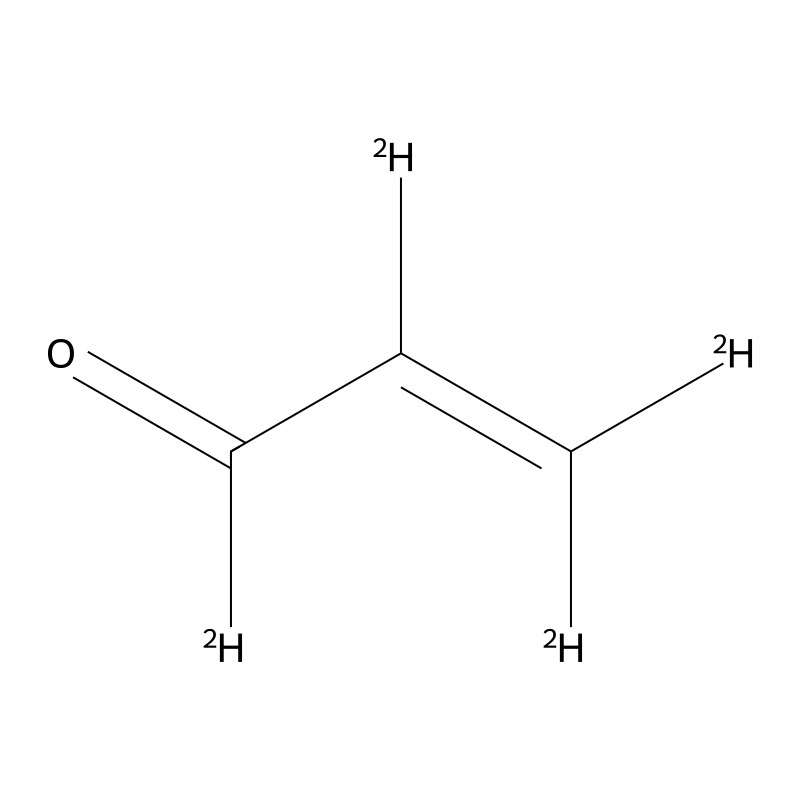3-(Aminomethyl)pentan-3-ol

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Solubility
- Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes. Common oxidizing agents include potassium permanganate and chromium trioxide.
- Reduction: The amino group can be reduced to form primary amines using reducing agents like lithium aluminum hydride or sodium borohydride.
- Substitution: Both the amino and hydroxyl groups can participate in nucleophilic substitution reactions, reacting with alkyl halides or acyl chlorides to form various derivatives.
The major products formed from these reactions include:
- Oxidation: 3-pentanone or 3-pentanal.
- Reduction: 3-(aminomethyl)pentane.
- Substitution: Alkylated or acylated derivatives, depending on the substituent introduced.
The biological activity of 3-(Aminomethyl)pentan-3-ol is largely attributed to its functional groups, which enable it to interact with various biological molecules. The amino group can form hydrogen bonds with enzymes and receptors, influencing their activity. Additionally, the hydroxyl group allows for further interactions that can modulate biochemical pathways. Studies suggest that this compound may serve as a substrate in biochemical assays and could play a role in enzyme mechanisms.
The synthesis of 3-(Aminomethyl)pentan-3-ol can be achieved through several methods:
- Reductive Amination: A common approach involves the reaction of 3-pentanone with formaldehyde and ammonia under basic conditions, leading to the formation of an intermediate imine that is subsequently reduced.
- Catalytic Hydrogenation: In industrial settings, catalytic hydrogenation is often employed for large-scale production, utilizing catalysts such as palladium on carbon under elevated temperatures and pressures to ensure high yield and purity.
3-(Aminomethyl)pentan-3-ol has diverse applications across various fields:
- Organic Synthesis: It serves as a building block for complex organic molecules, particularly in pharmaceuticals and agrochemicals.
- Biological Research: The compound is utilized in studying enzyme mechanisms and as a substrate in biochemical assays.
- Industrial Use: It is involved in the production of polymers, resins, and other industrial chemicals due to its reactive nature.
Research indicates that 3-(Aminomethyl)pentan-3-ol interacts with multiple molecular targets. Its amino group facilitates hydrogen bonding with active sites of enzymes, which can alter enzymatic activity and influence metabolic pathways. Additionally, its amphiphilic properties allow it to interact with cell membranes, potentially affecting membrane fluidity and permeability.
Several compounds share structural similarities with 3-(Aminomethyl)pentan-3-ol:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 3-(Aminomethyl)butan-3-ol | Shorter carbon chain | Different reactivity profile due to shorter chain length |
| 3-(Aminomethyl)hexan-3-ol | Longer carbon chain | Enhanced steric hindrance affecting reactivity |
| 3-(Aminomethyl)propan-3-ol | Three-carbon backbone | Lacks the additional carbon atoms present in pentanol |
Uniqueness
The uniqueness of 3-(Aminomethyl)pentan-3-ol lies in its specific chain length and the dual presence of both an amino and a hydroxyl group. This combination allows it to participate in a broader range of








